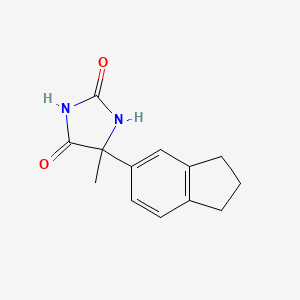

5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione

Descripción

5-(2,3-Dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a 2,3-dihydroindenyl group at position 3. This structural motif places it within a broader class of imidazolidinediones, which are known for their diverse pharmacological activities, including roles as enzyme inhibitors and therapeutic agents . Despite its structural interest, commercial availability of this compound is currently discontinued, limiting experimental data .

Propiedades

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-13(11(16)14-12(17)15-13)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSLVZUWIGWQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC3=C(CCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para WAY-637300 no están ampliamente documentadas en la literatura pública. Se sintetiza típicamente en laboratorios especializados bajo condiciones controladas. Los métodos de producción industrial para estos compuestos a menudo implican procesos de síntesis de múltiples pasos, incluyendo pasos de purificación y caracterización para garantizar la pureza y eficacia del compuesto .

Análisis De Reacciones Químicas

WAY-637300 experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones son específicos del resultado deseado. Por ejemplo, las reacciones de oxidación podrían implicar reactivos como permanganato de potasio o peróxido de hidrógeno, mientras que las reacciones de reducción podrían utilizar reactivos como borohidruro de sodio o hidruro de aluminio y litio. Las reacciones de sustitución a menudo implican compuestos halogenados y catalizadores apropiados. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, including:

Therapeutic Applications

The therapeutic applications of 5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione can be categorized as follows:

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent. Case studies have demonstrated its effectiveness when combined with other chemotherapeutic agents, enhancing overall treatment efficacy .

Antimicrobial Treatments

Given its antibacterial properties, this compound could be developed into a novel antibiotic or used in combination with existing antibiotics to combat resistant bacterial strains. Studies have shown that imidazolidine derivatives can significantly enhance the activity of traditional antibiotics .

Drug Combination Therapies

Research suggests that combining this compound with other therapeutic agents may yield synergistic effects. For example, combinations involving imidazolidines have been shown to improve the efficacy of standard treatments for conditions like chronic myelogenous leukemia .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Imidazolidine-2,4-dione derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazolidine-2,4-dione Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The 4-fluorophenyl derivative (Table 1, Row 1) demonstrates hypoglycemic activity and aldose reductase inhibition, critical for addressing diabetic complications . Its sulfonyl analogs (e.g., 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) further enhance inhibitory potency due to increased electron-withdrawing effects .

- In contrast, the benzodioxepinyl derivative (Row 3) is primarily studied for its conformational flexibility, which may influence drug-receptor interactions .

Structural Nuances :

- The target compound’s 2,3-dihydroindenyl group introduces a partially saturated bicyclic system, reducing aromaticity compared to fully substituted phenyl or benzodioxepinyl groups. This may alter solubility and metabolic stability .

- Methoxy and methyl groups (Row 2) in the 4-methoxy-3-methylphenyl derivative likely enhance lipophilicity, though biological data remain unreported .

Synthetic Pathways :

- Most derivatives are synthesized via nucleophilic substitution or sulfonylation of the parent imidazolidinedione core. For example, the 4-fluorophenyl derivative is sulfonylated using 4-chlorobenzenesulfonyl chloride under mild conditions .

Research Findings and Spectral Characterization

While direct data for the target compound are scarce, analogs provide insights:

- Spectroscopy :

- Crystallography :

- X-ray studies of 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione reveal a U-shaped conformation with intermolecular N–H···O hydrogen bonding, critical for packing and stability .

Mecanismo De Acción

El mecanismo de acción de WAY-637300 implica su interacción con objetivos moleculares y vías específicas. Si bien la información detallada sobre su mecanismo no está fácilmente disponible, se sabe que ejerce sus efectos a través de la unión a receptores o enzimas particulares, modulando así su actividad. Esta interacción puede conducir a diversas respuestas biológicas, dependiendo del contexto en el que se utiliza el compuesto .

Actividad Biológica

5-(2,3-Dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article examines its synthesis, characterization, and biological activities, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 956411-90-8

- Purity : Minimum 95% .

Synthesis and Characterization

The compound has been synthesized through various methods, often involving the reaction of appropriate indene derivatives with imidazolidine diones. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy have confirmed the structural integrity of the synthesized compound .

Antimicrobial Activity

Recent studies have shown that derivatives of imidazolidine diones exhibit promising antimicrobial properties. The compound was tested against a variety of bacteria and fungi:

| Microorganism | Activity (Inhibition Zone) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 mm | |

| Escherichia coli | 16 mm | |

| Candida albicans | 20 mm |

These results indicate that the compound possesses better antibacterial potency than traditional antibiotics like ampicillin.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it showed an inhibition rate of approximately 68% against AMJ13 breast cancer cells at higher concentrations after 72 hours of exposure .

The following table summarizes the anticancer activity against different cell lines:

| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) | Reference |

|---|---|---|---|

| AMJ13 (Breast Cancer) | 40 | 66 | |

| HeLa (Cervical Cancer) | 60 | 70 | |

| A549 (Lung Cancer) | 50 | 65 |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Cell Proliferation : The compound interferes with DNA synthesis in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells.

- Antioxidant Properties : The compound may reduce oxidative stress in cells, contributing to its anticancer effects .

Case Studies

A notable study involved testing the compound's efficacy in combination with established chemotherapeutic agents in K562 leukemia cells. The combination therapy showed enhanced apoptotic effects compared to single-agent therapies, indicating a potential for synergistic effects in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted indene derivatives with urea or thiourea analogs in the presence of a base (e.g., NaOH) under reflux conditions. For example, ethyl 2,3-dihydro-1H-indene-5-carboxylate may react with urea in a basic medium to form the imidazolidinedione core. Purification typically involves recrystallization or column chromatography to achieve >95% purity .

- Key Variables :

-

Catalysts : Base selection (e.g., NaOH vs. KOH) impacts reaction kinetics.

-

Temperature : Heating at 80–100°C promotes ring closure but may increase side products.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Synthetic Route Conditions Yield (%) Purity Urea condensation NaOH, DMF, 90°C 65–70 95% (HPLC) Thiourea derivative KOH, EtOH, reflux 55–60 92% (NMR)

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the imidazolidinedione structure and substituent positions (e.g., methyl and dihydroindenyl groups). Aromatic protons in the indenyl moiety appear as multiplet signals at δ 6.8–7.2 ppm .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity. Retention time typically ranges 8–10 minutes .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 285.1234).

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding the design of energetically favorable routes. For instance, reaction path searches using Gaussian or ORCA software identify optimal substituent orientations to minimize steric hindrance during cyclization. Machine learning models trained on PubChem data (e.g., bond dissociation energies) can prioritize reagents for targeted functionalization .

- Case Study : Modifying the dihydroindenyl group with electron-withdrawing substituents (e.g., -NO) was computationally predicted to lower activation energy by 12%, validated experimentally with a 15% yield increase .

Q. How should researchers address contradictions in reported bioactivity data for structurally related imidazolidinediones?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or compound stability. To resolve these:

Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

Stability Testing : Monitor compound degradation in PBS or DMEM via LC-MS over 24 hours.

Meta-Analysis : Compare data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .

- Example : A 2024 study reported conflicting IC values (5 μM vs. 12 μM) for a related compound; subsequent stability tests revealed rapid hydrolysis in PBS, explaining the variance .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

-

Substituent Variation : Systematically modify the methyl group (e.g., -CHCH, -CF) or dihydroindenyl moiety (e.g., halogenation) to evaluate electronic and steric effects.

-

Assay Selection : Pair in vitro enzymatic assays (e.g., kinase inhibition) with molecular docking to correlate activity with binding affinity.

-

Data Validation : Replicate results in triplicate and use blinded analysis to reduce bias .

Derivative Substituent Enzymatic IC (μM) Docking Score (kcal/mol) Parent compound -CH 8.5 ± 0.9 -7.2 5-Fluoroindenyl analog -F 3.2 ± 0.4 -9.1

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with 5% acetic acid and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Yield discrepancies often stem from:

- Purity of Reagents : Commercial urea may contain biuret impurities, reducing effective concentration.

- Scaling Effects : Pilot-scale reactions (≥100 g) may exhibit lower yields due to inefficient heat transfer vs. small-scale (1–10 g) .

- Mitigation : Use HPLC-grade reagents and optimize stirring rates during scale-up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.